Cas no 1343963-39-2 (3-Pentafluorophenoxyazetidine)

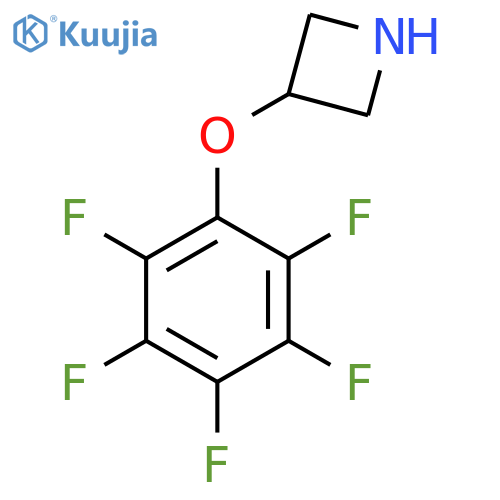

3-Pentafluorophenoxyazetidine structure

商品名:3-Pentafluorophenoxyazetidine

3-Pentafluorophenoxyazetidine 化学的及び物理的性質

名前と識別子

-

- EN300-1843355

- 1343963-39-2

- SCHEMBL20165825

- AKOS012078975

- 3-pentafluorophenoxyazetidine

- 3-Pentafluorophenoxyazetidine

-

- インチ: 1S/C9H6F5NO/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-15-2-3/h3,15H,1-2H2

- InChIKey: YYAJEDYMILIECQ-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C(=C(C=1OC1CNC1)F)F)F)F

計算された属性

- せいみつぶんしりょう: 239.03695463g/mol

- どういたいしつりょう: 239.03695463g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 21.3Ų

3-Pentafluorophenoxyazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1843355-0.25g |

3-pentafluorophenoxyazetidine |

1343963-39-2 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1843355-5.0g |

3-pentafluorophenoxyazetidine |

1343963-39-2 | 5g |

$2981.0 | 2023-06-02 | ||

| Enamine | EN300-1843355-0.05g |

3-pentafluorophenoxyazetidine |

1343963-39-2 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1843355-5g |

3-pentafluorophenoxyazetidine |

1343963-39-2 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1843355-2.5g |

3-pentafluorophenoxyazetidine |

1343963-39-2 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1843355-0.1g |

3-pentafluorophenoxyazetidine |

1343963-39-2 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1843355-10.0g |

3-pentafluorophenoxyazetidine |

1343963-39-2 | 10g |

$4421.0 | 2023-06-02 | ||

| Enamine | EN300-1843355-1g |

3-pentafluorophenoxyazetidine |

1343963-39-2 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1843355-1.0g |

3-pentafluorophenoxyazetidine |

1343963-39-2 | 1g |

$1029.0 | 2023-06-02 | ||

| Enamine | EN300-1843355-0.5g |

3-pentafluorophenoxyazetidine |

1343963-39-2 | 0.5g |

$809.0 | 2023-09-19 |

3-Pentafluorophenoxyazetidine 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

1343963-39-2 (3-Pentafluorophenoxyazetidine) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量